molecular formula C16H13ClOS B8545755 Dibenzo[b,E]thiepin-11-ol, 2-chloro-11-ethenyl-

Dibenzo[b,E]thiepin-11-ol, 2-chloro-11-ethenyl-

Cat. No.: B8545755
M. Wt: 288.8 g/mol
InChI Key: NBRUCFJILBJURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo[b,E]thiepin-11-ol, 2-chloro-11-ethenyl- is a useful research compound. Its molecular formula is C16H13ClOS and its molecular weight is 288.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibenzo[b,E]thiepin-11-ol, 2-chloro-11-ethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzo[b,E]thiepin-11-ol, 2-chloro-11-ethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13ClOS

Molecular Weight

288.8 g/mol

IUPAC Name

2-chloro-11-ethenyl-6H-benzo[c][1]benzothiepin-11-ol

InChI

InChI=1S/C16H13ClOS/c1-2-16(18)13-6-4-3-5-11(13)10-19-15-8-7-12(17)9-14(15)16/h2-9,18H,1,10H2

InChI Key

NBRUCFJILBJURC-UHFFFAOYSA-N

Canonical SMILES

C=CC1(C2=CC=CC=C2CSC3=C1C=C(C=C3)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Magnesium (4.94 g, 0.203 mol) under tetrahydrofuran (15 ml) was activated with a grain of iodine and 1,2-dibromoethane (0.4 ml). After the reaction was finished, 10% of a solution of vinylbromide (21.4 g, 0.2 mol) in tetrahydrofuran (70 ml) was added (dry ice-ethanol condenser, nitrogen atmosphere). The reaction started immediately, and the remaining part of the vinylbromide solution was added dropwise under stirring at such a rate (over 45 minutes) as to maintain the temperature at 58-62° C. The mixture was heated at reflux temperature for 30 minutes and then cooled to 30° C. Over 1 h, a solution of 2-chloro-6,11-dihydrodibenzo[b,e]thiepine (28.9 g, 0.1 mol, prepared as described in Es. farmacie 11, 451, 1962) in tetrahydrofuran (70 ml) was added dropwise under stirring (30-35° C.). The mixture was allowed to stand overnight at room temperature and then quenched under cooling (ice and sodium chloride) with a solution of ammonium chloride (21 g) in water (100 ml). Toluene (100 ml) was added, the mixture was filtered and the aqueous layer was extracted with toluene (3×100 ml). The toluene solutions were combined, dried (MgSO4) and evaporated. The residue was crystallised from a mixture of benzene (50 ml) and hexane (100 ml) to give 27.4 g (95%) of 2-chloro-11-vinyl-6,11-dihydrodibenzo[b,e]thiepin-11-ol.
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4.94 g
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reactant
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0.4 mL
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[Compound]
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solution
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reactant
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21.4 g
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70 mL
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2-chloro-6,11-dihydrodibenzo[b,e]thiepine
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28.9 g
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70 mL
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